

Application Note: Quantification of Octreotide Acetate in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: Octreotide Acetate

Cat. No.: B344500

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of **Octreotide Acetate** in human plasma samples using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method is suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring.

Principle

Octreotide, a synthetic cyclic octapeptide, requires a highly sensitive analytical method for its quantification in complex biological matrices like plasma due to its low therapeutic concentrations. This method employs a robust sample preparation technique, Solid-Phase Extraction (SPE), to isolate Octreotide from plasma proteins and other endogenous interferences. The extracted analyte is then separated using reversed-phase UHPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and precision throughout the sample preparation and analysis process.

Materials and Reagents

- **Octreotide Acetate** reference standard
- Internal Standard (IS): Leuprolide or a stable isotope-labeled Octreotide (e.g., [$^{13}\text{C}_6\text{Phe}^3$] Octreotide)[1][2][3]

- Human Plasma (K₃EDTA)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Water (Type I, 18.2 MΩ·cm)
- Formic Acid (or Trifluoroacetic Acid)
- Phosphoric Acid[1]
- Ammonium Hydroxide[1]
- Solid-Phase Extraction (SPE) Cartridges: Weak Cation Exchange (WCX) μ Elution plates or cartridges are recommended[1][2][3][4]

Instrumentation and Chromatographic Conditions

Instrumentation

- UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)[1][4].
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S, Sciex 6500, Shimadzu LCMS-8050)[1][4][5].
- Analytical Column: A reversed-phase C18 column suitable for peptide analysis (e.g., ACQUITY UPLC BEH 300 C₁₈, Waters X-Bridge C18)[4][6].

Chromatographic Conditions (Example)

- Column: ACQUITY UPLC BEH 300 C₁₈, 1.7 μ m, 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min

- Gradient Program:
 - 0.0 min: 10% B
 - 5.0 min: 65% B
 - 5.5 min: 95% B
 - 6.5 min: 95% B
 - 6.6 min: 10% B
 - 7.5 min: 10% B
- Injection Volume: 10 µL
- Column Temperature: 40 °C
- Total Run Time: 7.5 minutes[2][3]

Mass Spectrometer Settings (Example)

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- MRM Transitions:
 - Octreotide: m/z 510.3 → 120.2 (doubly charged precursor)[5]
 - Internal Standard (Leuprolide): Specific transition for the chosen IS[1]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

- Stock Solution: Prepare a 1.0 mg/mL stock solution of **Octreotide Acetate** in water.
- Working Solutions: Serially dilute the stock solution with a 50:50 methanol/water mixture to create working solutions for the calibration curve and QC samples[4].
- Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range (e.g., 5 pg/mL to 25 ng/mL)[4][5]. Prepare at least six non-zero calibration standards, a blank, a zero sample, and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for Octreotide extraction[1].

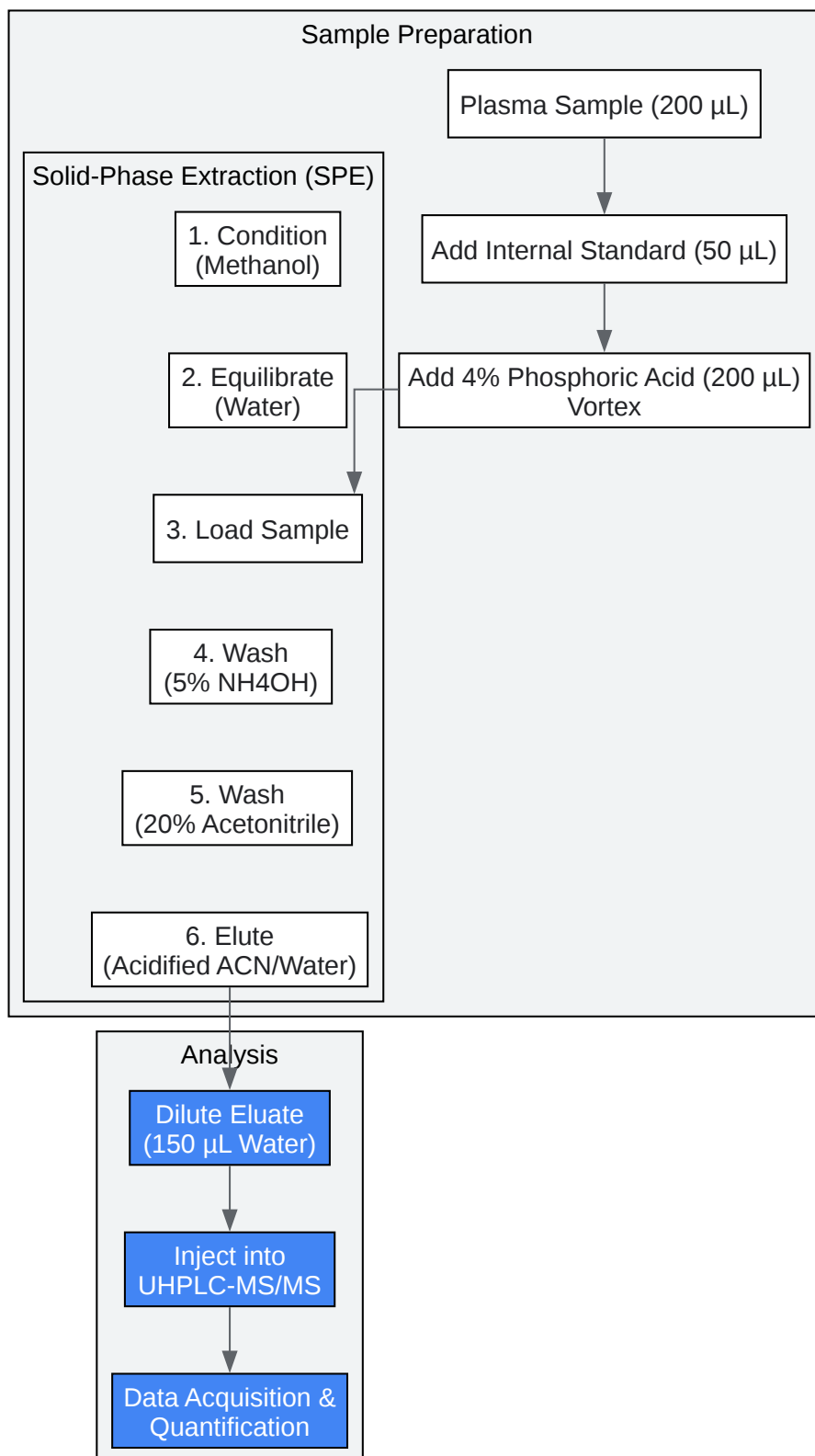
- Pre-treatment: To a 200 μ L aliquot of plasma sample (or standard/QC), add 50 μ L of the internal standard working solution. Add 200 μ L of 4% phosphoric acid and vortex for 1 minute[1].
- SPE Plate Conditioning: Condition the wells of a WCX μ Elution SPE plate with 200 μ L of methanol, followed by equilibration with 200 μ L of water[1].
- Loading: Load the entire pre-treated sample onto the SPE plate.
- Washing:
 - Wash the plate with 400 μ L of 5% ammonium hydroxide[1].
 - Wash the plate with 400 μ L of 20% acetonitrile[1].
- Elution: Elute the analyte and internal standard with 50 μ L of 1% trifluoroacetic acid in 75:25 acetonitrile/water (v/v) into a clean collection plate[1].
- Final Dilution: Dilute the eluate with 150 μ L of water, vortex for 3 minutes, and inject the sample into the UHPLC-MS/MS system[1].

Method Validation and Data Summary

The bioanalytical method should be validated according to FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.

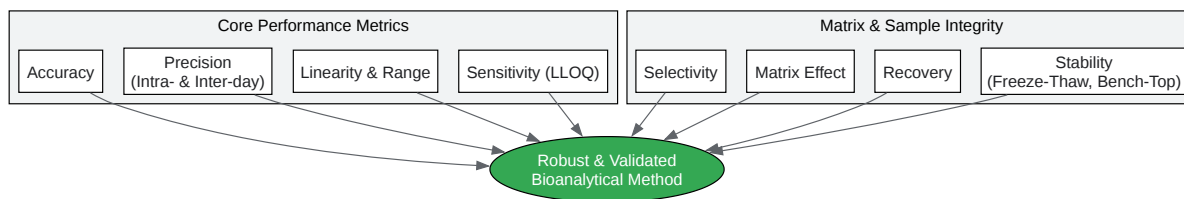
Parameter	Typical Result	Reference(s)
Linearity Range	5 pg/mL - 640 pg/mL	[4]
0.025 ng/mL - 25.0 ng/mL	[2][3]	
0.5 µg/L - 40 µg/L (0.5 - 40 ng/mL)	[7]	
Correlation Coefficient (r^2)	> 0.99	[8]
Lower Limit of Quantification (LLOQ)	5 pg/mL	[1]
Intra-day Precision (%CV)	< 7.5%	[1]
Inter-day Precision (%CV)	< 9.0%	[1]
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	[1][9][10]
Extraction Recovery	~73%	[2][3]
Matrix Effect	< 4% (post-extraction)	[2][3]

Visualizations



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Caption: Experimental workflow for Octreotide quantification in plasma.



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Caption: Logical relationship of method validation parameters.

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